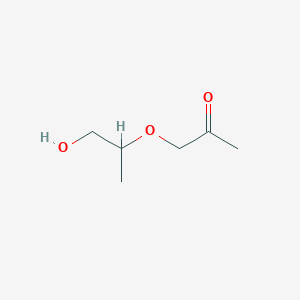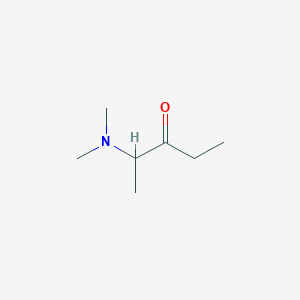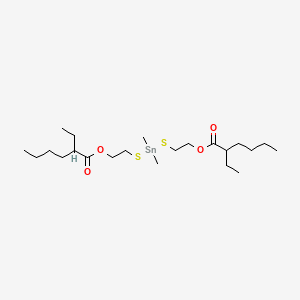
(Dimethylstannylene)bis(thioethylene) bis(2-ethylhexanoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Dimethylstannylene)bis(thioethylene)bis(2-ethylhexanoate) is an organotin compound with the molecular formula C22H44O4S2Sn and a molar mass of 555.42 g/mol . This compound is known for its unique structure, which includes a dimethylstannylene core bonded to thioethylene and 2-ethylhexanoate groups. It is primarily used in various industrial and scientific applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Dimethylstannylene)bis(thioethylene)bis(2-ethylhexanoate) typically involves the reaction of dimethyltin dichloride with 2-ethylhexanoic acid and thioethylene under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as triethylamine. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of (Dimethylstannylene)bis(thioethylene)bis(2-ethylhexanoate) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is then subjected to rigorous quality control tests before being packaged for distribution .
Chemical Reactions Analysis
Types of Reactions
(Dimethylstannylene)bis(thioethylene)bis(2-ethylhexanoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The thioethylene and 2-ethylhexanoate groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a catalyst and are carried out in an inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups .
Scientific Research Applications
(Dimethylstannylene)bis(thioethylene)bis(2-ethylhexanoate) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of (Dimethylstannylene)bis(thioethylene)bis(2-ethylhexanoate) involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Dimethyltin dichloride
- Dimethyltin bis(2-ethylhexanoate)
- Dimethyltin bis(thioethylene)
Uniqueness
(Dimethylstannylene)bis(thioethylene)bis(2-ethylhexanoate) is unique due to its combination of thioethylene and 2-ethylhexanoate groups bonded to a dimethylstannylene core. This structure imparts distinct chemical properties, making it suitable for specific applications that similar compounds may not be able to fulfill .
Properties
CAS No. |
67939-64-4 |
|---|---|
Molecular Formula |
C22H44O4S2Sn |
Molecular Weight |
555.4 g/mol |
IUPAC Name |
2-[2-(2-ethylhexanoyloxy)ethylsulfanyl-dimethylstannyl]sulfanylethyl 2-ethylhexanoate |
InChI |
InChI=1S/2C10H20O2S.2CH3.Sn/c2*1-3-5-6-9(4-2)10(11)12-7-8-13;;;/h2*9,13H,3-8H2,1-2H3;2*1H3;/q;;;;+2/p-2 |
InChI Key |
KJUUWRGQFLZYKV-UHFFFAOYSA-L |
Canonical SMILES |
CCCCC(CC)C(=O)OCCS[Sn](C)(C)SCCOC(=O)C(CC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


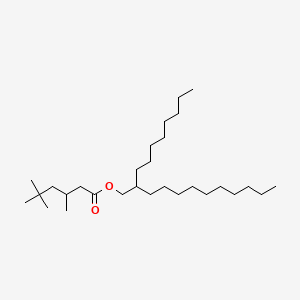
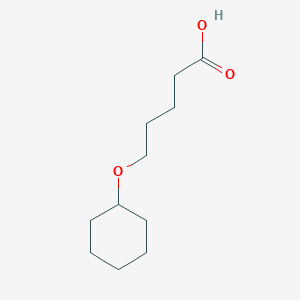
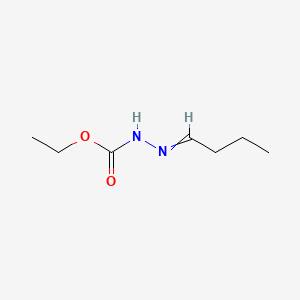
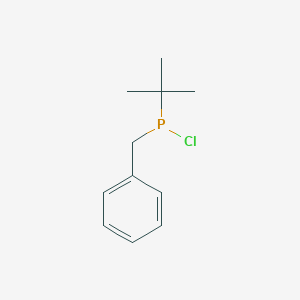


![[3-[2-(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-2-oxoethyl]phenyl]boronic acid](/img/structure/B13793436.png)
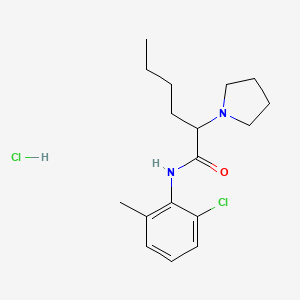
![Benzothiazole, 2-[(2-propynyloxy)methyl]-](/img/structure/B13793450.png)
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid, 6'-(diethylamino)-3'-methyl-3-oxo-2'-(phenylamino)-, ethyl ester](/img/structure/B13793452.png)


